Calcium gluconate is a calcium salt derived from gluconic acid, which is an oxidation product of glucose. It is primarily used as a mineral supplement and medication to address conditions such as hypocalcemia (low blood calcium levels), hyperkalemia (high potassium levels), and magnesium toxicity. This compound contains approximately 9.3% elemental calcium, making it less potent than other calcium salts like calcium chloride, which has a higher concentration of elemental calcium per equivalent volume .
Calcium gluconate is synthesized through various methods, including chemical oxidation of glucose, electrolytic oxidation, and fermentation processes involving specific microorganisms . It is also found in dietary supplements and is recognized for its safety in both pregnant and breastfeeding women when used at normal doses .
The production processes are optimized for yield and purity, ensuring that the final product meets pharmaceutical standards for use in medical applications.
Calcium gluconate has the molecular formula and a molar mass of approximately 430.4 g/mol. The structure consists of a calcium ion coordinated with two gluconate anions, which are derived from the oxidation of glucose.
C(C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O)O)O.Ca
InChI=1S/C12H22O14.Ca/c1-2(13)4(15)6(17)8(19)10(21)12(23)11(22)9(20)7(18)5(3(1)14)16/h2-11H,1H2,(H,13,15)(H,14,18)(H,16,22)(H,17,19)(H,20,21)/p-1
This structure illustrates the coordination between the calcium ion and the gluconate ligands.
Calcium gluconate can participate in various chemical reactions typical of metal salts:
The solubility of calcium gluconate in cold water is limited (approximately 1 part in 30), necessitating careful formulation for intravenous applications where it is often used as a supersaturated solution stabilized with additional compounds like calcium saccharate .
Calcium gluconate acts primarily by replenishing serum calcium levels when administered intravenously or orally. In cases of hypocalcemia, it dissociates into calcium ions that are essential for various physiological functions including muscle contraction, neurotransmitter release, and bone health.
Approximately 40% of circulating calcium is bound to proteins such as albumin; thus, monitoring serum levels during treatment is crucial to avoid complications associated with both hypocalcemia and hypercalcemia .
Calcium gluconate has several scientific uses:
Calcium gluconate’s therapeutic journey began with foundational physiological experiments in the late 19th century. Sidney Ringer’s 1883 research demonstrated that calcium ions could counteract potassium-induced cardiac arrest in isolated animal hearts, establishing the principle of ion antagonism [8]. This discovery lay dormant until the 1920s, when systematic efforts to develop calcium salts for clinical use accelerated. Calcium gluconate emerged as the preferred salt due to its superior solubility and tolerability compared to chloride variants. By 1923, Chas. Pfizer & Co. initiated the first industrial-scale production, positioning it as a critical agent for treating hypocalcemic tetany and electrolyte imbalances [1] [9].
Early applications focused on emergency medicine, particularly for reversing cardiac instability in hyperkalemia. Winkler, Hoff, and Smith’s 1939 canine studies validated calcium gluconate’s cardioprotective effects, showing that co-administration with potassium prolonged survival by stabilizing myocardial membranes [8]. During the Korean War (1950–1953), field observations by Meroney and Herndon confirmed its efficacy in managing acute hyperkalemia in trauma patients with renal impairment, solidifying its role in military and emergency medicine [8].
Table 1: Key Milestones in Early Calcium Gluconate Development
Year | Event | Significance |
---|---|---|
1883 | Ringer’s ion antagonism experiments | Demonstrated calcium’s protective effect against potassium toxicity |
1923 | Pfizer’s industrial production | Enabled widespread clinical accessibility |
1939 | Canine hyperkalemia intervention studies | Provided mechanistic evidence for cardioprotection |
1950s | Korean War field applications | Validated use in acute renal failure with hyperkalemia |
Initial production relied on chemical oxidation of glucose using hypochlorite solutions or electrolytic methods, which yielded impure mixtures requiring extensive purification [3]. These processes were energy-intensive and generated environmentally hazardous byproducts. A significant advancement came with the adoption of fermentation technology using Aspergillus niger, which enzymatically converted glucose to gluconic acid via glucose oxidase. This bioconversion, optimized at pH 5.5–6.5, offered higher specificity and lower environmental impact [3] [9].
The mid-20th century saw innovations in crystallization techniques to address hydration inconsistencies. Traditional methods produced variable mixtures of calcium gluconate monohydrate and anhydrous forms, complicating pharmaceutical standardization. Patent CN114369020A (2021) resolved this by defining precise crystallization parameters: concentrating solutions to a relative density of 1.05–1.20 at 60–70°C, followed by cooling to 5–15°C. This yielded pure anhydrous crystals without post-production dehydration, enhancing storage stability and reducing manufacturing costs [6].
Table 2: Evolution of Calcium Gluconate Production Methods
Era | Method | Key Advancements | Limitations |
---|---|---|---|
1920s–1940s | Chemical oxidation | Hypochlorite/electrolytic glucose oxidation | Low yield; toxic byproducts |
1950s–present | Fungal fermentation (A. niger) | High specificity; mild reaction conditions | Requires pH control; substrate inhibition |
2020s | Controlled crystallization | Anhydrous form via density/temperature optimization | Precision equipment needed |
Calcium gluconate’s recognition as a critical antidote and electrolyte modulator led to its inclusion in the World Health Organization’s (WHO) Model List of Essential Medicines in 1985, where it remains classified as a core agent for managing hypocalcemia and toxicological emergencies [1] [7]. This designation underscored its role in global health systems, particularly for low-resource settings. Regulatory refinements addressed formulation safety, such as the UK MHRA’s 2010 restriction on glass-container preparations due to aluminum leaching risks during prolonged infusions. This mandated a shift to plastic containers for pediatric and renal-impaired patients to prevent neurotoxicity [9].
In maternal health, WHO guidelines mandated calcium gluconate as the essential antidote for magnesium sulfate toxicity during eclampsia management. Rapid assessments across seven Asian-Pacific nations (2008–2010) revealed that facilities stocking magnesium sulfate frequently lacked calcium gluconate, prompting regulatory enforcement of co-availability [4]. The U.S. FDA’s approval of multiple generic injectable formulations in 2023 further enhanced accessibility, with strict adherence to compendial standards (e.g., USP-NF purity assays) [1] [5].
Table 3: Key Regulatory Milestones for Calcium Gluconate
Regulatory Body | Action | Impact |
---|---|---|
WHO | Essential Medicines List inclusion (1985–present) | Global standard for toxicity/eclampsia protocols |
UK MHRA | Glass-container restriction (2010) | Reduced aluminum exposure in vulnerable populations |
U.S. FDA | Generic approvals (2023) | Increased market competition and supply stability |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: